3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one
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Overview
Description
3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Indole Derivatives: The starting material, an indole derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the indole ring.
Coupling Reaction: The nitrated indole derivative is then subjected to a coupling reaction with 4-nitrophenyl hydrazine under acidic conditions to form the desired product.
Cyclization: The intermediate product undergoes cyclization in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Electrophilic reagents like halogens, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows for binding to specific receptors and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-nitroindole: Shares the indole core structure and nitro group but lacks the additional phenyl and pyrido groups.
4-nitrophenylhydrazine: Contains the nitrophenyl group but lacks the indole and pyrido components.
1,5-dihydro-2H-pyrido[3,2-b]indole: Contains the pyridoindole structure but lacks the nitro and phenyl groups.
Uniqueness
3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one is unique due to its combination of nitro, phenyl, and pyridoindole groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H10N4O5 |
---|---|
Molecular Weight |
350.28 g/mol |
IUPAC Name |
3-nitro-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-2-one |
InChI |
InChI=1S/C17H10N4O5/c22-17-15(21(25)26)9-14-16(12-3-1-2-4-13(12)18-14)19(17)10-5-7-11(8-6-10)20(23)24/h1-9,18H |
InChI Key |
CGMGORWMTNJJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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